Cas no 1353101-75-3 (2-(5-Bromo-2-hydroxymethylphenyl)ethanol)

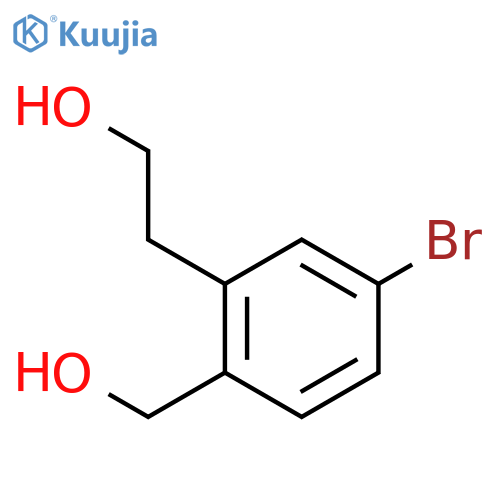

1353101-75-3 structure

商品名:2-(5-Bromo-2-hydroxymethylphenyl)ethanol

CAS番号:1353101-75-3

MF:C9H11BrO2

メガワット:231.086442232132

CID:1237757

2-(5-Bromo-2-hydroxymethylphenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol

- 2-(5-Bromo-2-hydroxymethylphenyl)ethanol

-

計算された属性

- せいみつぶんしりょう: 229.99400

じっけんとくせい

- PSA: 40.46000

- LogP: 1.47620

2-(5-Bromo-2-hydroxymethylphenyl)ethanol セキュリティ情報

2-(5-Bromo-2-hydroxymethylphenyl)ethanol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-(5-Bromo-2-hydroxymethylphenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B696200-250mg |

2-(5-Bromo-2-hydroxymethylphenyl)ethanol |

1353101-75-3 | 250mg |

$ 397.00 | 2023-04-18 | ||

| A2B Chem LLC | AE62372-1g |

2-(5-Bromo-2-hydroxymethylphenyl)ethanol |

1353101-75-3 | 95% | 1g |

$499.00 | 2024-04-20 | |

| 1PlusChem | 1P009XDW-1g |

2-(5-bromo-2-(hydroxymethyl)phenyl)ethanol |

1353101-75-3 | 95% | 1g |

$532.00 | 2025-02-25 | |

| TRC | B696200-100mg |

2-(5-Bromo-2-hydroxymethylphenyl)ethanol |

1353101-75-3 | 100mg |

$ 224.00 | 2023-04-18 | ||

| TRC | B696200-25mg |

2-(5-Bromo-2-hydroxymethylphenyl)ethanol |

1353101-75-3 | 25mg |

$ 92.00 | 2023-04-18 | ||

| Crysdot LLC | CD12151900-1g |

2-(5-Bromo-2-hydroxymethylphenyl)ethanol |

1353101-75-3 | 95+% | 1g |

$424 | 2024-07-23 | |

| 1PlusChem | 1P009XDW-250mg |

2-(5-bromo-2-(hydroxymethyl)phenyl)ethanol |

1353101-75-3 | 95% | 250mg |

$261.00 | 2025-02-25 | |

| TRC | B696200-50mg |

2-(5-Bromo-2-hydroxymethylphenyl)ethanol |

1353101-75-3 | 50mg |

$ 150.00 | 2023-04-18 | ||

| A2B Chem LLC | AE62372-250mg |

2-(5-Bromo-2-hydroxymethylphenyl)ethanol |

1353101-75-3 | 95% | 250mg |

$249.00 | 2024-04-20 |

2-(5-Bromo-2-hydroxymethylphenyl)ethanol 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

1353101-75-3 (2-(5-Bromo-2-hydroxymethylphenyl)ethanol) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 55290-64-7(Dimethipin)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量